1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride
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Overview
Description
1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride is a chemical compound that features a pyrrolidine ring fused with a tetrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrolidine and tetrazole rings in its structure imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Tetrazole Formation: The tetrazole ring is often formed via the reaction of azides with nitriles under acidic conditions.
Coupling of Pyrrolidine and Tetrazole Rings: The pyrrolidine and tetrazole rings are then coupled together using suitable reagents and catalysts.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazole derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of the compound make it a candidate for use in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: Researchers study the compound’s interactions with biological systems to understand its potential therapeutic effects and mechanisms of action.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with hydrophobic pockets, while the tetrazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share the pyrrolidine ring but differ in their additional functional groups and biological activities.
Tetrazole Derivatives: Compounds such as 5-substituted tetrazoles have similar tetrazole rings but differ in their substituents and resulting properties.
Pyrrolidinone Derivatives: These compounds, such as pyrrolidin-2-one, exhibit different biological activities and chemical reactivity due to the presence of a lactam ring.
The uniqueness of this compound lies in the combination of the pyrrolidine and tetrazole rings, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
156113-71-2 |
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Molecular Formula |
C5H10ClN5 |
Molecular Weight |
175.62 g/mol |
IUPAC Name |
1-pyrrolidin-3-yltetrazole;hydrochloride |
InChI |
InChI=1S/C5H9N5.ClH/c1-2-6-3-5(1)10-4-7-8-9-10;/h4-6H,1-3H2;1H |
InChI Key |
NLESODNLOYYLBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C=NN=N2.Cl |
Purity |
95 |
Origin of Product |
United States |
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